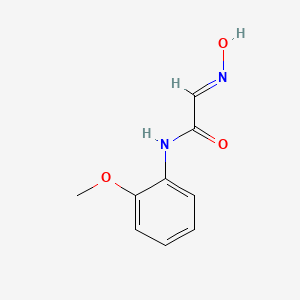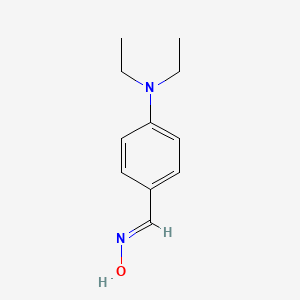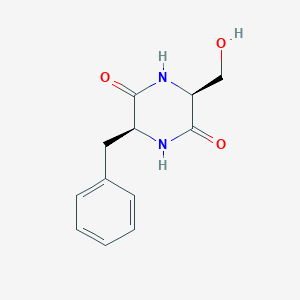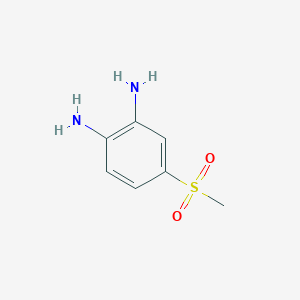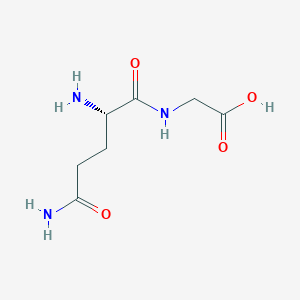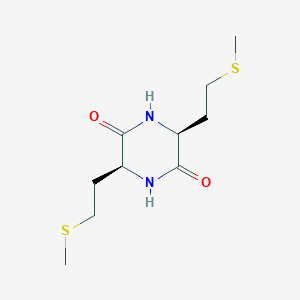![molecular formula C12H11FN2O3 B1353356 methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001500-26-0](/img/structure/B1353356.png)
methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate” is a chemical compound with the formula C₁₂H₁₁FN₂O₃ . It’s a derivative of pyrazole, a class of compounds that have a five-membered aromatic ring structure with two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate” can be represented by the InChI code1S/C12H11FN2O3/c1-17-12(16)10-8-15(9-18-7-6-13)11(10)5-4-14/h4-5,8H,6-7,9H2,1H3 . The molecular weight of the compound is 243.67 . Physical And Chemical Properties Analysis
“Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate” is a solid compound . The compound has a molecular weight of 243.67 .Scientific Research Applications
Medicinal Chemistry: Antitumor Agents
The pyrazole moiety is a prominent scaffold in medicinal chemistry due to its presence in compounds with significant antitumor properties. The introduction of a fluorophenoxy group, as seen in methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate, can enhance the molecule’s ability to interact with various biological targets, potentially leading to the development of new anticancer drugs .
Agrochemistry: Pesticides
In agrochemical research, this compound could be explored for its pesticide properties. The structural features of the molecule suggest that it may interfere with the life cycle of pests, providing a new approach to crop protection .
Coordination Chemistry: Ligand Synthesis
The compound’s potential as a ligand in coordination chemistry is noteworthy. Its ability to coordinate with metals could lead to the synthesis of new metal complexes with applications ranging from catalysis to materials science .
Organometallic Chemistry: Catalyst Development
Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate could serve as a precursor for the development of organometallic catalysts. These catalysts might be used in various chemical reactions, including those important in pharmaceutical synthesis .
Drug Discovery: Anti-inflammatory Medications
The pyrazole core is known for its anti-inflammatory properties. Research into derivatives such as methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate could lead to the discovery of new anti-inflammatory medications .
Green Chemistry: Solvent-Free Reactions
The compound’s structure suggests it could be useful in green chemistry applications, particularly in solvent-free reactions. Its potential to act as a catalyst or reactant in such processes could reduce the environmental impact of chemical synthesis .
Bioactive Chemical Synthesis: Scaffolding
Due to its versatile pyrazole scaffold, this compound is an excellent candidate for the synthesis of a wide range of bioactive chemicals. It could be used to create molecules with various biological activities, which are essential in drug development .
Analytical Chemistry: Chromatographic Studies
Lastly, methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate could be used in analytical chemistry, particularly in chromatographic studies to understand the behavior of similar compounds during separation processes .
properties
IUPAC Name |
methyl 1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-17-12(16)11-6-7-15(14-11)8-18-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSACAPAUMMNLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186839 |
Source


|
| Record name | Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
CAS RN |
1001500-26-0 |
Source


|
| Record name | Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

